REACTION_CXSMILES
|
C[O:2][C:3](=[O:24])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][CH:15]=2)=[O:12])[CH:5]=1.[I-].[Li+]>N1C=CC=CC=1>[C:20]([C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:11](=[O:12])[NH:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:24])=[O:2])=[CH:19][CH:18]=1)([CH3:23])([CH3:21])[CH3:22] |f:1.2|
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Name
|
methyl-3-[3-(4-tert-butylphenyl)-ureido]-benzoate
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Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)NC(=O)NC1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
partially evaporated
|
Type
|
CUSTOM
|
Details
|
the residual material was partitioned between 1 N aq. HCl and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with more ethyl acetate
|
Type
|
WASH
|
Details
|
the organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining powdery solid was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)NC(NC=1C=C(C(=O)O)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mmol | |
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |